2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-methyl-6-hydroxypyridine with a suitable piperidine derivative under basic conditions to form the methoxy linkage. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions using reagents such as phenylmethanesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Methyl-6-[(1-phenylmethanesulfonylpiperidin-3-yl)methoxy]pyridine: Similar structure but with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-[(1-benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-7-5-11-19(20-16)24-14-18-10-6-12-21(13-18)25(22,23)15-17-8-3-2-4-9-17/h2-5,7-9,11,18H,6,10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEONOUGEBHWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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